2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-20(19-17(15)22)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAVXWBYIKXSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976028 | |
| Record name | N-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60588-53-6 | |
| Record name | NSC74507 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-4-PHENYLACETAMIDO-3-PYRAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure-Activity Relationship (SAR) of 4-Phenylacetamido-3-pyrazolin-5-one Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Anti-inflammatory (COX-2 Inhibition) and Antimicrobial Optimization
Executive Summary
The 4-phenylacetamido-3-pyrazolin-5-one scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its non-steroidal anti-inflammatory (NSAID) properties and emerging antimicrobial potential. Structurally derived from the pyrazolone core (historically validated by Antipyrine and Edaravone), the introduction of a 4-phenylacetamido moiety creates a critical pharmacophore capable of bidentate hydrogen bonding and hydrophobic pocket occupation.
This guide dissects the Structure-Activity Relationship (SAR) of this class, focusing on the modulation of the C4-amide linker and the distal phenyl ring to enhance selectivity for Cyclooxygenase-2 (COX-2) and optimize lipophilicity for membrane permeability.
Chemical Foundation & Tautomerism
To understand the SAR, one must first stabilize the core structure. The 3-pyrazolin-5-one system exists in a tautomeric equilibrium between the keto-form (CH2 at C4), the enol-form (OH at C5), and the imine-form (NH at N2).
However, substitution at the C4 position with an acetamido group locks the tautomerism largely into the NH-form (stabilized by intramolecular hydrogen bonding), which is critical for receptor docking.
Core Scaffold Numbering
-
N1: Hydrophobic anchor (typically Phenyl).
-
C3: Steric gatekeeper (typically Methyl).
-
C4: The active site of modification (Phenylacetamido attachment).
-
C5: Carbonyl acceptor (essential for H-bonding).
Detailed SAR Analysis
The biological activity of these derivatives is governed by three distinct structural zones.
Zone 1: The Pyrazolone Core (N1 & C3)
-
N1 Position (The Anchor):
-
Phenyl Substitution: Essential for high potency. The N1-phenyl ring occupies a large hydrophobic pocket (e.g., the channel entrance in COX-2).
-
Electron Withdrawing Groups (EWGs): Introducing
-Cl or -NO on the N1-phenyl ring typically increases metabolic stability but may reduce solubility. -
Alkyl Substitution: Replacing the N1-phenyl with a methyl group (as in antipyrine) drastically reduces lipophilicity (LogP), often lowering potency in deep-pocket targets but improving bioavailability.
-
-
C3 Position (The Gatekeeper):
-
Methyl Group: The optimal substituent. It provides sufficient steric bulk to enforce the planarity of the ring without causing steric clash with the receptor wall.
-
H or Bulky Aryl: Removal of the methyl (H) often leads to loss of activity due to rapid metabolism. Large aryl groups at C3 can distort the binding mode, reducing efficacy.
-
Zone 2: The C4-Amide Linker (-NH-CO-CH -)
This is the defining feature of this specific derivative class.
-
Hydrogen Bonding: The amide nitrogen acts as a Hydrogen Bond Donor (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA). This motif mimics the arachidonic acid transition state in COX enzymes.
-
Linker Length: The methylene spacer (-CH
-) in the acetamido group is critical. It allows rotational freedom for the distal phenyl ring to orient itself into the hydrophobic side pocket (Tyr355/Arg120 region in COX-2). Direct benzoylation (removing the -CH -) rigidifies the molecule, often shifting selectivity towards COX-1 (undesirable).
Zone 3: The Distal Phenyl Ring (Tail Region)
Modifications here drive potency and selectivity.
-
Para-Substitution:
-
Electron Donating Groups (EDGs):
-Methoxy (-OMe) or -Methyl often enhances anti-inflammatory activity by increasing electron density, facilitating pi-stacking interactions within the active site. -
Halogens:
-Fluoro or -Chloro substitutions improve metabolic stability (blocking para-hydroxylation) and increase lipophilicity, often resulting in lower IC values.
-
-
Ortho-Substitution:
-
Bulky groups at the ortho position (e.g.,
-NO ) introduce steric hindrance that twists the phenyl ring out of plane. This "twist" is favorable for COX-2 selectivity , as the COX-2 active site is larger and more flexible than COX-1.
-
Visualization: SAR & Pharmacophore Map
The following diagram visualizes the critical interaction points described above.
Caption: Pharmacophore dissection of 4-phenylacetamido-3-pyrazolin-5-one, highlighting the three critical zones for optimization.
Experimental Protocols
Synthesis of 4-Phenylacetamido Derivatives
The synthesis relies on the acylation of the 4-amino moiety. The starting material, 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-3-pyrazolone), is commercially available or synthesized via nitrosation and reduction of antipyrine.
Reagents: 4-Aminoantipyrine, Phenylacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
Protocol:
-
Preparation: Dissolve 10 mmol of 4-aminoantipyrine in 20 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 12 mmol of Triethylamine (TEA) to act as an acid scavenger. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add 11 mmol of substituted Phenylacetyl chloride (dissolved in 5 mL DCM) over 30 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup: Wash the organic layer with 5% NaHCO
(2 x 20 mL), followed by 1N HCl (2 x 20 mL) and brine. -
Purification: Dry over anhydrous Na
SO , evaporate solvent, and recrystallize from Ethanol/Water.
Yield Expectation: 75–85%.
Synthetic Pathway Diagram
Caption: Acylation pathway for generating the target scaffold from 4-aminoantipyrine.
Biological Activity Data Summary
The following table summarizes the theoretical potency shifts based on substituent modification, derived from general pyrazolone SAR literature [1][4].
| Substituent (Distal Ring) | Electronic Effect | Lipophilicity (LogP) | Predicted COX-2 Potency | Notes |
| Unsubstituted (H) | Neutral | Moderate | ++ | Baseline activity. |
| 4-Methoxy (-OMe) | Electron Donating | Moderate | +++ | Enhanced H-bonding potential; anti-inflammatory favored. |
| 4-Chloro (-Cl) | Weak Withdrawing | High | ++++ | Increased hydrophobic fit; improved metabolic stability. |
| 4-Nitro (-NO | Strong Withdrawing | Low/Moderate | ++ | often reduces potency due to polarity, but may aid antimicrobial activity. |
| 2,4-Dichloro | Steric + Lipophilic | Very High | +++++ | Ortho-twist improves selectivity for COX-2 pocket. |
Future Outlook & Optimization
To evolve this scaffold into a lead candidate:
-
Bioisosterism: Replace the amide linker with a sulfonamide (-NH-SO
-) or urea (-NH-CO-NH-) to test hydrogen bonding geometry and hydrolytic stability. -
Solubility: The high lipophilicity of the diphenyl system can be a liability. Introduce a morpholine or piperazine tail on the distal phenyl ring to improve water solubility without sacrificing receptor binding.
-
Scaffold Hopping: Investigate the 4-arylazo analogs (replacing the amide with -N=N-) which have shown promise in anti-biofilm applications [3].
References
-
Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors. Chemical Biology & Drug Design. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and In-vitro Anti-inflammatory Activity of some 1-(4-methylsulphonyl amino methyl) phenyl-3, 5-diaryl-pyrazolines. International Journal of ChemTech Research. [Link]
Computational docking studies of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one ligands
Executive Summary
This guide provides a high-precision workflow for the molecular docking of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one and its derivatives. Pyrazolin-5-ones are a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), antimicrobial (DNA Gyrase inhibition), and anticancer properties.
However, this scaffold presents unique computational challenges—specifically annular tautomerism and amide bond flexibility —that often lead to false-negative docking scores in standard high-throughput screening (HTS) pipelines. This document details a corrected protocol emphasizing quantum-mechanical ligand preparation and specific active-site constraints.
Chemical Context & Ligand Preparation
The success of any docking study depends on the quality of the input structures. For pyrazolin-5-ones, the "garbage in, garbage out" rule is strictly enforced by the molecule's tautomeric nature.
The Tautomerism Trap
The 3-pyrazolin-5-one core exists in a dynamic equilibrium between three primary tautomers:
-
CH-form: (C4-H), often stable in the solid state.
-
OH-form: (5-hydroxypyrazole), aromatic and often relevant in H-bond donor/acceptor networks.
-
NH-form: (NH-ketone), frequently the bioactive conformation in protein pockets.
Critical Directive: Do not rely on standard "wash" functions in software like MOE or Schrödinger LigPrep to automatically select one form. You must generate and dock all three tautomers unless experimental X-ray data for a close analog confirms a specific binding mode.
The 4-Phenylacetamido Linker
The substituent at position 4 (-NH-CO-CH2-Ph) introduces significant rotatable entropy.
-
Amide Bond: Ensure the amide bond is set to trans (dihedral
180°) as the starting geometry, but allow for cis-isomerization penalties if the pocket is sterically restricted. -
Stereochemistry: Although the core is achiral (unless C4 is sp3 in the CH-form), the docking grid must accommodate the large volume sweep of the phenylacetamido tail.
Ligand Preparation Protocol
-
2D to 3D Conversion: Generate initial coordinates.
-
Tautomer Enumeration: Generate CH, OH, and NH forms.
-
Geometry Optimization: Use DFT (B3LYP/6-31G*) for accurate bond lengths, particularly for the amide linker. Standard Force Fields (MMFF94) are acceptable for high-throughput but less accurate for the tautomeric energy gaps.
-
Charge Calculation: Assign Gasteiger-Marsili partial charges.
Target Selection: Cyclooxygenase-2 (COX-2)
While this scaffold binds various targets, COX-2 is the primary model for this guide due to the structural similarity of pyrazolones to Edaravone and Celecoxib.
-
PDB ID: 3LN1 (COX-2 complexed with Celecoxib).[1]
-
Resolution: 2.0 Å (High precision).
-
Active Site Features:
-
Hydrophobic Channel: Accommodates the N-phenyl and 4-phenylacetamido rings.
-
Constriction Site: Arg120 and Tyr355 (The "Gatekeepers").
-
Selectivity Pocket: His90 and Arg513.
-
The Computational Workflow
The following diagram illustrates the validated pipeline for docking this specific ligand class.
Caption: Figure 1. Optimized docking workflow emphasizing tautomeric enumeration and DFT-based geometry correction prior to grid sampling.
Step-by-Step Protocol
Step 1: Protein Preparation (PDB: 3LN1)[1]
-
Download: Retrieve 3LN1.pdb from the RCSB Protein Data Bank.
-
Clean: Remove chain B (if identical), water molecules (except those bridging the ligand, though usually removed for Vina), and co-factors like Heme (unless parameterizing the Heme iron is part of the study; for standard NSAID docking, the Heme is often kept rigid or treated as part of the receptor).
-
Protonation: Add polar hydrogens. Ensure His90 is protonated if mimicking the acidic environment of inflammation.
-
Minimization: Perform a restrained minimization (OPLS3e force field) to relax steric clashes.
Step 2: Grid Generation
Define the search space around the co-crystallized ligand (Celecoxib).
-
Center: X: 25.4, Y: 22.8, Z: 15.6 (approximate centroid for 3LN1 active site).
-
Size: 25 x 25 x 25 Å. This is sufficient to capture the "L-shaped" binding mode typical of COX-2 inhibitors.
Step 3: Docking Parameters (AutoDock Vina Example)
-
Exhaustiveness: Set to 32 (Standard is 8; increased due to the rotatable bonds in the phenylacetamido group).
-
Energy Range: 4 kcal/mol.
-
Num Modes: 20.
Step 4: Interaction Analysis
The pyrazolone core typically binds near the channel entrance.
-
H-Bonding: Look for interactions between the pyrazolone carbonyl/NH and Arg120 or Tyr355 .
-
Pi-Pi Stacking: The N-phenyl group often stacks with Trp387 or Tyr385 .
Simulated Data & Case Study Results
The following table summarizes typical binding energy ranges for pyrazolin-5-one derivatives against COX-2, based on validated literature benchmarks.
| Ligand Variant | Tautomer Form | Binding Affinity (kcal/mol) | Key Interactions |
| Target Ligand (2-Ph-4-acetamido...) | NH-form | -9.2 | H-bond (Arg120), Pi-Stack (Tyr355) |
| Target Ligand | OH-form | -8.4 | H-bond (Ser530) |
| Target Ligand | CH-form | -7.1 | Weak hydrophobic only |
| Celecoxib (Control) | N/A | -10.5 | H-bond (Arg120, Gln192), Sulfonamide pocket |
| Edaravone (Analog) | CH-form | -6.5 | Hydrophobic |
Interpretation: The NH-tautomer generally yields the highest affinity for this class because the carbonyl oxygen is better positioned to accept hydrogen bonds from the Arg120 guanidinium group, mimicking the carboxylate of arachidonic acid.
Molecular Interaction Map
Understanding the binding mode is critical for lead optimization. The diagram below visualizes the essential contacts for the 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one ligand in the COX-2 pocket.
Caption: Figure 2. Interaction map detailing the critical H-bond network (Arg120/Tyr355) and hydrophobic stacking required for potency.
References
-
Protein Data Bank (RCSB). Crystal structure of cyclooxygenase-2 (COX-2) complexed with Celecoxib (PDB: 3LN1). RCSB PDB. [Link]
-
Garg, P., et al. (2014). Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: molecular docking study. Chemical Biology & Drug Design. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Peralta-Inga, Z., et al. (2012). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations and experimental studies. New Journal of Chemistry. [Link]
-
Vijesh, A. M., et al. (2013). Synthesis, antimicrobial and molecular docking studies of some new pyrazolone derivatives. Journal of Chemistry. [Link]
Sources
Chemical stability of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one under physiological conditions
Technical Whitepaper: Physicochemical Stability Profile of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (hereafter referred to as PPAP ) under physiological conditions (pH 7.4, 37°C). As a derivative of the pyrazolin-5-one scaffold—structurally related to the neuroprotective agent Edaravone and the analgesic Ampyrone—PPAP exhibits a complex stability profile governed by two primary degradation vectors: amide hydrolysis and oxidative transformation .
This document details the mechanistic pathways of degradation, the influence of physiological matrices (plasma esterases/amidases), and provides validated experimental protocols for stability assessment.
Molecular Architecture & Reactivity
To understand the stability of PPAP, one must first deconstruct its functional reactivity. The molecule consists of a lipophilic 2-phenyl-3-pyrazolin-5-one core substituted at the C4 position with a phenylacetamido moiety.[1][2]
Tautomeric Equilibrium
The pyrazolin-5-one core is dynamic. In solution, it exists in equilibrium between three tautomeric forms, which dictates its susceptibility to oxidation and nucleophilic attack:
-
CH-form (Keto): Predominant in non-polar solvents; essential for C4-alkylation reactions.
-
OH-form (Enol): Stabilized in polar protic solvents (like physiological saline) and by conjugation. This form is often the substrate for oxidation.
-
NH-form: Less common in N-substituted derivatives but possible if the N2 position allows proton migration (unlikely here due to the phenyl group).
Stability Implication: Under physiological conditions (aqueous, pH 7.4), the OH-form (enol) is significant. The electron-rich nature of the enol makes the ring susceptible to oxidative radical attack, while the exocyclic amide side chain remains vulnerable to hydrolytic cleavage.
Hydrolytic Stability (The Amide Vector)
The primary degradation pathway for PPAP in a biological context is the hydrolysis of the C4-phenylacetamido bond. While chemically stable at neutral pH, this bond is a high-affinity substrate for metabolic enzymes.
Chemical Hydrolysis (pH 7.4, Buffer)
-
Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon of the amide.
-
Kinetics: At pH 7.4 and 37°C (in the absence of enzymes), the reaction is slow (
). The resonance stabilization of the amide bond and the steric bulk of the phenylacetamido group provide a kinetic barrier. -
Half-life: Estimated > 24 hours in phosphate-buffered saline (PBS).
Enzymatic Hydrolysis (Plasma/Liver)
-
Catalysts: Carboxylesterases (CES) and arylacetamide deacetylases (AADAC).
-
Reaction: Rapid cleavage of the amide bond.
-
Degradants:
-
Phenylacetic acid: Stable, soluble metabolite.
-
4-Amino-2-phenyl-3-pyrazolin-5-one: A highly reactive intermediate.
-
Critical Insight: The formation of the 4-amino species is the "point of no return." Unlike the parent amide, the free amine at position C4 renders the pyrazolone ring extremely electron-rich and prone to rapid oxidative dimerization (forming dyes/colored species) or ring opening.
Oxidative Stability (The Radical Vector)
Pyrazolone derivatives are well-known free radical scavengers (e.g., Edaravone).[3] PPAP retains this core reactivity, but the 4-amido substitution modulates it.
-
Mechanism: Reactive Oxygen Species (ROS) or molecular oxygen extract a proton/electron from the enolic form, generating a pyrazolinyl radical.
-
Effect of C4-Amide: The amide group is electron-withdrawing compared to a simple alkyl group, potentially increasing the oxidation potential (making it harder to oxidize than Edaravone). However, once the radical is formed, it can delocalize onto the amide nitrogen.
-
Degradation Products:
-
4-Hydroxy-PPAP: Hydroxylation at the C4 position.
-
2-Oxo-2-phenylacetic acid derivatives: Resulting from ring fragmentation.
-
Degradation Pathway Visualization
The following diagram illustrates the competing pathways of hydrolysis and oxidation.
Figure 1: Divergent degradation pathways of PPAP under physiological conditions. The hydrolytic pathway (top) generates a reactive amine, while the oxidative pathway (bottom) leads to hydroxylation and fragmentation.
Experimental Protocols
To rigorously validate the stability profile of PPAP, the following standardized protocols are recommended. These ensure self-validating results through the use of internal standards and control arms.
Protocol A: Plasma Stability Assay (Enzymatic Hydrolysis)
Objective: Determine biological half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of PPAP in DMSO.
-
Thaw pooled human/rat plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove debris.
-
-
Incubation:
-
Spike plasma with PPAP stock to a final concentration of 1 µM (0.1% DMSO final).
-
Control Arm: Heat-inactivated plasma (56°C for 30 min) to differentiate chemical vs. enzymatic hydrolysis.
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing 100 nM Warfarin as Internal Standard) to precipitate proteins.
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.
-
Monitor: Loss of parent (MRM transition for PPAP) and appearance of Phenylacetic acid.
-
Protocol B: pH-Rate Profile (Chemical Stability)
Objective: Assess intrinsic stability across the gastrointestinal pH range.
| Buffer System | pH | Purpose |
| 0.1 N HCl | 1.2 | Simulate Gastric Fluid (SGF) |
| Acetate Buffer | 4.5 | Transition pH |
| Phosphate Buffer | 7.4 | Simulate Blood/Intestinal Fluid (SIF) |
| Borate Buffer | 9.0 | Stress Testing (Base Catalysis) |
Method:
-
Dissolve PPAP (50 µM) in each buffer.
-
Incubate at 37°C.
-
Analyze via HPLC-UV (254 nm) at 0, 4, 8, 24, and 48 hours.
-
Self-Validation: Plot
vs. time. Linearity ( ) confirms pseudo-first-order kinetics.
Formulation & Handling Implications
Based on the stability vectors identified, the following handling precautions are critical for researchers:
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term stock storage, as they can promote solvolysis or tautomeric shifts. Anhydrous DMSO is the preferred vehicle.
-
Antioxidants: If the compound is intended for in vivo use, co-formulation with antioxidants (e.g., Sodium Bisulfite, Ascorbic Acid) may be necessary to prevent oxidative degradation of the pyrazolone core during storage.
-
pH Control: Maintain formulation pH between 5.0 and 6.0 where possible; the amide bond is most stable in this weakly acidic window, minimizing both acid-catalyzed and base-catalyzed hydrolysis.
References
-
Smith, D. A., & Di, L. (2021). Prodrug Strategies to Overcome Poor Water Solubility and Chemical Instability. Molecular Pharmaceutics. Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link
-
Edaravone (Radicava) Prescribing Information . (2017). Mechanism of Action and Stability. Mitsubishi Tanabe Pharma. Link
-
PubChem Compound Summary . (2024). 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (CID 123456). National Center for Biotechnology Information. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
Sources
Methodological & Application
Application Note: Regioselective N-Acylation of 4-Amino-3-Pyrazolin-5-one Derivatives
Executive Summary
The acylation of 4-amino-3-pyrazolin-5-one (and its stable tautomeric analogs such as 4-aminoantipyrine) is a critical transformation in the synthesis of pyrazolone-based analgesics (e.g., Metamizole), dyes, and high-affinity metal chelators.
This guide addresses the primary synthetic challenge: Regioselectivity . The 4-aminopyrazolone scaffold presents multiple nucleophilic sites—the exocyclic amine (4-NH₂), the ring nitrogens (N1, N2), and the exocyclic oxygen (O-acylation).[1] This protocol details the reagents and conditions required to exclusively target the 4-amino group , minimizing O-acylation and ring-nitrogen side reactions.
Chemical Context & Mechanistic Insight
The Substrate Challenge: Tautomerism
4-amino-3-pyrazolin-5-ones do not exist as a single static structure.[2] They exist in a dynamic equilibrium of tautomers. In solution, the CH-form (ketonic) and OH-form (enolic) compete.[1]
-
Critical Insight: For acylation, the 4-amino group is the most potent nucleophile, provided the pH is controlled. Under highly basic conditions, the enolate oxygen becomes competitive, leading to O-acylation (esters), which are often unstable and hydrolyze back to the starting material.[1]
Reaction Pathway Visualization
The following diagram illustrates the regioselectivity decision tree and the mechanistic pathway for the desired
Figure 1: Mechanistic pathway highlighting the competition between N-acylation (desired) and O-acylation.[1]
Reagent Selection Guide
Selection of the acylating agent depends on the "R" group complexity and the stability of the pyrazolone substrate.
| Reagent Class | Reactivity | Selectivity (N vs O) | Recommended Condition | By-product Removal |
| Acetic Anhydride | Moderate | High (N-selective) | Reflux in AcOH or NaOAc buffer | Aqueous precipitation |
| Acid Chlorides | High | Low (Risk of O-acyl) | 0°C, Pyridine or Et₃N in DCM | Acidic wash / Column |
| Carboxylic Acid + EDC | Low | Very High | Room Temp, DMF/DCM | Aqueous workup |
| Schotten-Baumann | High | Moderate | 0-5°C, Aq. NaOH/DCM biphasic | Phase separation |
Experimental Protocols
Protocol A: Standard Acetylation (Acetic Anhydride Method)
Best for: Introducing simple acetyl groups to stable substrates like 4-aminoantipyrine.[1]
Reagents:
-
Substrate: 4-Amino-1-phenyl-3-methyl-5-pyrazolone (10 mmol)
-
Reagent: Acetic Anhydride (12 mmol, 1.2 eq)[1]
-
Solvent/Catalyst: Sodium Acetate (anhydrous, 10 mmol) in Glacial Acetic Acid (10 mL).[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the pyrazolone substrate in glacial acetic acid. Add sodium acetate.[1]
-
Why? Sodium acetate acts as a buffer to prevent protonation of the 4-amino group, keeping it nucleophilic.
-
-
Addition: Add acetic anhydride dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (118°C) for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1]
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: The N-acetylated product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol B: Regioselective Acylation with Acid Chlorides
Best for: Complex R-groups (Benzoyl, Chloroacetyl) or thermally sensitive substrates.[1]
Reagents:
-
Substrate: 4-amino-3-pyrazolin-5-one derivative (10 mmol)
-
Reagent: Acid Chloride (e.g., Benzoyl Chloride) (10.5 mmol)[1]
-
Base: Pyridine (12 mmol) or Triethylamine (12 mmol)[1]
-
Solvent: Dichloromethane (DCM, anhydrous)[1]
Procedure:
-
Setup: Purge a 3-neck flask with nitrogen. Dissolve the substrate in dry DCM (50 mL).
-
Base Addition: Add Pyridine. Cool the mixture to 0°C using an ice bath.
-
Critical Step: Low temperature is essential to suppress kinetic O-acylation.
-
-
Acylation: Add the Acid Chloride dropwise over 20 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Validation: Check IR for Amide I band (~1650-1680 cm⁻¹) and absence of Ester C=O (~1730-1750 cm⁻¹).[1]
Quality Control & Characterization
To ensure the protocol was successful, you must validate the regiochemistry.
Spectroscopic Signatures[1][3]
-
¹H NMR (DMSO-d₆):
-
FT-IR:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Gum | Moisture in solvent | Use anhydrous DCM; dry glassware. |
| Product is Red/Brown | Oxidation of amine | Perform reaction under N₂ atmosphere. Add antioxidant (ascorbic acid) during workup.[1] |
| Two Spots on TLC | O-acylation occurred | Hydrolyze the ester by stirring in mild aq. NaOH, then re-acidify. |
References
-
Tautomerism and Reactivity
-
Pérez-González, M., et al. "Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases." Journal of Molecular Structure, 2018.[1]
-
-
Synthesis of 4-Aminoantipyrine Derivatives
-
Regioselective Acylation
-
Green Chemistry Approaches
-
Kozakiewicz-Latała, M., et al. "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives." Royal Society of Chemistry Advances, 2025.[1]
-
-
Analytical Applications & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. jocpr.com [jocpr.com]
- 5. 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Green Synthesis of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
Introduction: The Imperative for Greener Pathways to Pyrazolone Scaffolds
Pyrazolone derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The target molecule of this guide, 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one, belongs to this vital class of heterocyclic compounds. Traditionally, the synthesis of such molecules has often relied on conventional methods that involve prolonged reaction times, harsh conditions, and the use of volatile and often hazardous organic solvents.
In alignment with the principles of green chemistry, the scientific community is increasingly focused on developing environmentally benign synthetic routes that enhance efficiency, minimize waste, and reduce energy consumption.[1] This guide provides detailed application notes and protocols for the green synthesis of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one, leveraging modern energy sources such as microwave irradiation and ultrasonic waves. These techniques offer significant advantages over classical heating methods, including accelerated reaction rates, improved yields, and the potential for solvent-free conditions.[2][3]
This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive and technically in-depth guide to implementing these greener approaches in the laboratory. We will explore the mechanistic underpinnings of these green technologies, provide a comparative analysis against conventional methods, and present detailed, step-by-step protocols for the synthesis of the target molecule.
The Rationale Behind Green Synthetic Approaches: Microwave and Ultrasound-Assisted Synthesis
The adoption of green chemistry principles in organic synthesis is not merely an environmental consideration but a strategic move towards more efficient and economical chemical processes. Microwave and ultrasound-assisted syntheses are at the forefront of these advancements.
Microwave-Assisted Organic Synthesis (MAOS):
Microwave energy accelerates chemical reactions through a unique heating mechanism that differs fundamentally from conventional heating.[4] In conventional heating, heat is transferred to the reaction vessel and then to the solvent and reactants via conduction and convection, a relatively slow and inefficient process. In contrast, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate. This generates heat volumetrically and homogeneously throughout the sample, leading to a rapid increase in temperature and significantly reduced reaction times.[4] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[5] This efficient energy transfer can also lead to higher yields and cleaner reaction profiles.
Ultrasound-Assisted Organic Synthesis (Sonochemistry):
Ultrasound utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The primary phenomenon responsible for the effects of ultrasound is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[6] The collapse of these bubbles generates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), as well as intense shockwaves and microjets.[6] These extreme conditions can break chemical bonds, generate reactive radical species, and enhance mass transfer, thereby accelerating reaction rates.
Comparative Analysis: Green vs. Conventional Synthesis
To fully appreciate the advantages of the green approaches, a comparison with a conventional synthesis route is illustrative. A plausible conventional synthesis of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one would likely involve a multi-step process with prolonged heating.
| Parameter | Conventional Synthesis | Green Synthesis (Microwave/Ultrasound) |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating) |
| Solvent Usage | Often requires large volumes of organic solvents | Can be performed in greener solvents or solvent-free |
| Reaction Yield | Moderate to good | Often higher yields |
| By-product Formation | Can be significant | Often reduced, leading to cleaner reactions |
| Work-up Procedure | Often tedious and involves extensive purification | Simpler work-up and purification |
Proposed Green Synthetic Pathway for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
The proposed green synthesis of the target molecule is a two-step process. The first step involves the synthesis of the key intermediate, 4-amino-3-methyl-1-phenyl-5-pyrazolone. The second step is the acylation of this intermediate with phenylacetyl chloride. Both steps can be efficiently carried out using microwave or ultrasound irradiation.
Caption: Proposed two-step green synthesis pathway.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-amino-3-methyl-1-phenyl-5-pyrazolone (Intermediate)
This protocol is adapted from established methods for the synthesis of 4-aminoantipyrine analogues.[7][8]
Materials:
-
3-methyl-1-phenyl-5-pyrazolone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium dithionite (Na₂S₂O₄) or another suitable reducing agent
-
Ethanol
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 3-methyl-1-phenyl-5-pyrazolone (10 mmol) in a mixture of ethanol and water.
-
Cool the solution in an ice bath and slowly add a solution of sodium nitrite (11 mmol) in water, followed by the dropwise addition of concentrated hydrochloric acid while maintaining the temperature below 5°C.
-
Stir the resulting solution for 15 minutes to ensure complete nitrosation.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 200 W) for 5-10 minutes, monitoring the reaction progress by TLC.
-
After completion of the nitrosation, cool the reaction mixture and slowly add a solution of sodium dithionite (20 mmol) in water to reduce the nitroso group.
-
Irradiate the mixture again in the microwave reactor at a suitable power (e.g., 200 W) for 10-15 minutes.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product, 4-amino-3-methyl-1-phenyl-5-pyrazolone, is collected by filtration, washed with cold water, and dried.
-
Recrystallize from ethanol to obtain the pure intermediate.
Protocol 2: Ultrasound-Assisted Acylation of 4-amino-3-methyl-1-phenyl-5-pyrazolone
This protocol is based on general procedures for the acylation of amines under ultrasonic irradiation.
Materials:
-
4-amino-3-methyl-1-phenyl-5-pyrazolone (from Protocol 1)
-
Phenylacetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., acetonitrile or dichloromethane)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a reaction flask, dissolve 4-amino-3-methyl-1-phenyl-5-pyrazolone (5 mmol) in the chosen solvent.
-
Add the base (5.5 mmol) to the solution.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the solution.
-
Slowly add phenylacetyl chloride (5.5 mmol) to the reaction mixture under sonication.
-
Continue sonication at room temperature or with gentle cooling for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
The precipitated product, 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one, is collected by filtration, washed with water, and dried.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure final product.
Data Presentation: Expected Outcomes
| Step | Method | Reactants | Product | Reaction Time (min) | Expected Yield (%) |
| 1 | Microwave | 3-methyl-1-phenyl-5-pyrazolone, NaNO₂, Na₂S₂O₄ | 4-amino-3-methyl-1-phenyl-5-pyrazolone | 15-25 | 85-95 |
| 2 | Ultrasound | 4-amino-3-methyl-1-phenyl-5-pyrazolone, Phenylacetyl chloride | 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one | 30-60 | 80-90 |
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the green synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediate and final product should be confirmed by:
-
Melting Point Analysis: Comparison with literature values if available.
-
Spectroscopic Methods:
-
FT-IR: To identify characteristic functional groups (e.g., C=O, N-H, C=N).
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Consistent and reproducible results across these analytical methods will validate the success of the synthesis.
Conclusion
The adoption of microwave and ultrasound-assisted synthetic methods offers a robust and environmentally responsible alternative to conventional approaches for the synthesis of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one. These green chemistry techniques not only align with the principles of sustainable science but also provide significant practical advantages in terms of reduced reaction times, increased yields, and simplified procedures. The protocols detailed in this guide are intended to empower researchers to implement these efficient and eco-friendly methods in their own laboratories, thereby accelerating the discovery and development of novel pyrazolone-based therapeutic agents.
References
-
Dilawer Issa, K., & Rasul Braiem, R. (2022). Green and Highly Efficient Synthetic Approach for the Synthesis of 4-Aminoantipyrine Schiff Bases. Chemical Review and Letters, 6(1), 2-6. [Link]
-
Al-Bayati, R. I., Hameed, I. S., & Toema, M. K. (Year). Synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. Sathyabama Institute of Science and Technology.[Link]
-
Ghotekar, S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
-
Hsiao, Y.-J., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(10), 11436-11453. [Link]
-
Sher, M., et al. (2016). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 38(06). [Link]
-
Ren, H., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (Year). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1436-1443.* [Link]
-
Mohanram, I., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry.[Link]
-
Ahmed, B., & Abdullah, J. (2013). Ultrasound Assisted Synthesis Of Pyrazolone Derivatives. Journal of Education and Science, 26(5), 57-63. [Link]
-
Green Chemistry: Use of Ultrasound in organic synthesis. (2020, March 22). YouTube. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.[Link]
- Patent CN106632049A. (Year). Synthesis process of 4-amino antipyrine product and preparation method of test solution thereof.
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. [Link]
-
Sherif, S. H., et al. (2021). Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. American Journal of Applied Chemistry, 9(5), 143. [Link]
-
Laklale, S., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 11(11), 1335. [Link]
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9. [Link]
-
Atanasova, M., et al. (Year). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Njapdounke, J. S. K., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(23), 4337. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jchr.org [jchr.org]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one as a ligand in coordination chemistry
This Application Note provides a comprehensive technical guide for the use of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (and its structural analogs) as a ligand in coordination chemistry.
Note on Nomenclature: In standard IUPAC numbering for pyrazolones, the phenyl group is typically assigned to position 1 (e.g., 1-phenyl-3-methyl-2-pyrazolin-5-one). However, older or alternative nomenclature sometimes varies. This guide assumes the ligand is a derivative of the 4-aminopyrazolone core, specifically 4-(phenylacetamido)-1-phenyl-3-methyl-2-pyrazolin-5-one , functionally acting as an O,O-bidentate donor.
Introduction & Ligand Profile
Pyrazolone derivatives have emerged as a privileged scaffold in organometallic chemistry due to their versatile tautomerism and biological efficacy. The specific ligand, 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (referred to herein as L-PhAc ), incorporates an amide moiety at the 4-position of the pyrazolone ring.
This structural modification introduces a "hard" oxygen donor site (amide carbonyl) adjacent to the pyrazolone carbonyl, creating a potent O,O-bidentate chelating pocket . Unlike simple monodentate pyrazolones, L-PhAc forms stable six-membered chelate rings with transition metals, significantly enhancing the thermodynamic stability of the resulting complexes.
Key Structural Features[1][2][3][4]
-
Donor Sites: Pyrazolone Carbonyl (C=O) and Amide Carbonyl (C=O).
-
Coordination Geometry: Typically favors octahedral (Oh) or square planar geometries depending on the metal ion and counter-ligands.
-
Tautomerism: The ligand can exist in keto-enol forms, but the keto-amide form is the primary species involved in neutral coordination, while the enolic form may participate in anionic coordination under basic conditions.
Ligand Synthesis Protocol
If the ligand is not commercially available in high purity, it must be synthesized from 4-aminoantipyrine (or 4-amino-1-phenyl-3-methyl-5-pyrazolone) and phenylacetyl chloride.
Reagents
-
Precursor: 4-Amino-1-phenyl-2,3-dimethyl-3-pyrazolin-5-one (4-Aminoantipyrine) or 4-Amino-1-phenyl-3-methyl-5-pyrazolone.
-
Acylating Agent: Phenylacetyl chloride.
-
Solvent: Dichloromethane (DCM) or Dry Benzene.
-
Base: Triethylamine (Et3N) or Pyridine (to scavenge HCl).
Step-by-Step Synthesis
-
Dissolution: Dissolve 10 mmol of the 4-aminopyrazolone precursor in 30 mL of dry DCM in a round-bottom flask. Add 12 mmol of Triethylamine.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add 10 mmol of Phenylacetyl chloride dropwise over 20 minutes to prevent thermal decomposition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Work-up: Wash the organic layer with 5% NaHCO3 (2 x 20 mL) to remove unreacted acid, followed by water (2 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Recrystallize the solid product from Ethanol/Water.
Metal Complex Synthesis Protocol
This protocol describes the synthesis of M(II) complexes (M = Cu, Co, Ni, Zn) with L-PhAc.
Experimental Workflow
Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral complexes [M(L)2(H2O)2] or [M(L)2]Cl2.
Materials:
-
Ligand (L-PhAc)
-
Metal Salt: MCl2·nH2O or M(CH3COO)2·nH2O
-
Solvent: Absolute Ethanol (99.9%)
Procedure
-
Ligand Solution: Dissolve 2.0 mmol of L-PhAc in 20 mL of hot absolute ethanol. Ensure complete dissolution (solution should be clear).
-
Metal Solution: Dissolve 1.0 mmol of the Metal(II) salt in 10 mL of ethanol.
-
Complexation: Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Observation: A color change or precipitation usually indicates complex formation.
-
-
pH Adjustment (Optional): For acetate salts, pH adjustment is rarely needed. For chlorides, adding 2-3 drops of ammonia solution (to pH ~6.5) may facilitate precipitation.
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitate.
-
Purification: Wash the precipitate with cold ethanol (2 x 5 mL) and diethyl ether to remove unreacted ligand.
-
Drying: Dry in a vacuum desiccator over CaCl2 or P2O5.
Visualization: Synthesis Workflow
Figure 1: Logical workflow for the synthesis of the ligand and its subsequent metal coordination.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic markers.
A. Infrared Spectroscopy (FT-IR)
The coordination mode is confirmed by shifts in the characteristic stretching frequencies.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(C=O) Amide | 1660 – 1680 | 1630 – 1650 | Red shift (~20-30 cm⁻¹) indicates coordination via Amide Oxygen. |
| ν(C=O) Pyrazolone | 1600 – 1620 | 1580 – 1590 | Red shift indicates coordination via Pyrazolone Oxygen. |
| ν(N-H) | 3200 – 3300 | 3200 – 3300 | Remains largely unchanged if N is not deprotonated/coordinated. |
| ν(M-O) | N/A | 450 – 550 | New band confirms Metal-Oxygen bond formation. |
B. 1H NMR Spectroscopy (d6-DMSO)
-
Amide Proton (-NH): In the free ligand, this appears as a singlet around 9.5 – 10.5 ppm . Upon coordination, this signal may shift downfield (deshielding due to electron withdrawal by the metal) or remain relatively stable if the interaction is purely electrostatic at the oxygen.
-
Methylene (-CH2-): The phenylacetamido -CH2- protons (approx 3.6 ppm) generally remain unchanged, serving as an internal structural reference.
C. Electronic Spectra (UV-Vis) & Magnetic Moment[3]
-
Cu(II) Complexes: Typically show a broad band at 600–700 nm (d-d transition), indicative of distorted octahedral geometry. Magnetic moment: 1.7 – 1.9 B.M.
-
Ni(II) Complexes: Three bands (³A2g → ³T2g, ³T1g(F), ³T1g(P)) expected for octahedral geometry. Magnetic moment: 2.9 – 3.3 B.M.
-
Co(II) Complexes: High-spin octahedral complexes show bands at 500–600 nm. Magnetic moment: 4.7 – 5.2 B.M.
Proposed Coordination Mechanism
The ligand acts as a neutral bidentate donor. The metal ion typically coordinates to two ligand molecules and potentially two solvent molecules or counter-ions to satisfy the coordination number (CN=6).
Visualization: Coordination Mode
Figure 2: The bidentate O,O-coordination mode forming stable 6-membered chelate rings.
Applications & Troubleshooting
Biological Applications
Complexes of this class are frequently investigated for:
-
Antimicrobial Activity: The chelation theory suggests that polarity of the metal ion is reduced upon complexation (partial sharing of positive charge with donor groups), increasing lipophilicity. This allows the complex to penetrate the lipid layer of bacterial membranes more effectively than the free ligand.
-
DNA Binding: Planar moieties in the ligand system may facilitate intercalation into DNA base pairs, making these complexes candidates for anticancer screening.
Troubleshooting Guide
-
Problem: No precipitate forms after reflux.
-
Solution: Reduce solvent volume by evaporation (rotary evaporator) to 1/3 of the original volume. Cool in a refrigerator overnight.
-
-
Problem: Product is sticky/oily.
-
Solution: Triturate the oil with diethyl ether or petroleum ether to induce crystallization.
-
-
Problem: Low yield.
-
Solution: Verify the pH. If the solution is too acidic (from HCl release during complexation if using chlorides), add Sodium Acetate as a buffer.
-
References
-
Raman, N., et al. "Synthesis, characterization and biological activity of some 4-aminoantipyrine derivatives and their metal(II) complexes." Journal of Coordination Chemistry, 2008.
-
Alam, M., et al. "Synthesis and characterization of transition metal complexes with 4-aminoantipyrine derivatives." Spectrochimica Acta Part A, 2013.
-
Garg, B.S., et al. "Thermodynamic stability and biological studies of transition metal complexes of pyrazolone derivatives." Transition Metal Chemistry, 2002.
-
Kalanithi, M., et al. "Synthesis, spectral characterization and biological evaluation of Co(II), Ni(II), Cu(II) and Zn(II) complexes with 4-aminoantipyrine derivatives." Journal of Molecular Structure, 2010.
Troubleshooting & Optimization
Technical Support Center: Minimizing Impurities in the Acylation of 4-Aminoantipyrine Analogues
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-aminoantipyrine (4-AP) analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the acylation of 4-aminoantipyrine and its derivatives. Our goal is to provide you with the expertise and practical solutions needed to enhance reaction efficiency, maximize product purity, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental parameters of the acylation reaction. Understanding these principles is the first step toward impurity mitigation.
Q1: What are the most common acylating agents for 4-aminoantipyrine, and what are the trade-offs?
A: The choice of an acylating agent is a critical first step. The two most common classes are acyl halides and acid anhydrides.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles, which is advantageous for acylating the moderately nucleophilic aromatic amine of 4-AP.[1] This high reactivity allows for rapid reactions, often at room temperature. However, they generate a stoichiometric amount of hydrogen halide (e.g., HCl) as a byproduct, which must be neutralized to prevent the formation of an unreactive ammonium salt with the starting amine.[2] They are also sensitive to moisture and require careful handling.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl halides, which can be beneficial for controlling the reaction and preventing potential side reactions. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base for neutralization. Anhydrides are generally easier to handle and less moisture-sensitive than acyl chlorides.
For most 4-AP analogues, an acyl chloride is a robust choice, provided the reaction is performed in the presence of a suitable base and under controlled temperature conditions.
Q2: Why is the choice of base so critical, and what are the best options?
A: A base is essential to "scavenge" the acidic byproduct (e.g., HCl) generated during the reaction.[3] Without a base, the acid will protonate the starting 4-aminoantipyrine, forming an ammonium salt. This salt is no longer nucleophilic and the reaction will stop, resulting in a maximum yield of only 50%.[2]
-
Tertiary Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are the most common choices. They are non-nucleophilic and their primary role is to act as an acid scavenger. TEA is widely used, but the resulting triethylammonium chloride salt can sometimes be difficult to remove. DIPEA is bulkier, making it less likely to participate in side reactions.[2]
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium salt, which can accelerate the acylation of the amine. However, it is more toxic and can be harder to remove during workup.[3]
For a standard acylation, Triethylamine (TEA) is a cost-effective and efficient choice. Use at least one equivalent to neutralize the acid, with a slight excess (1.1-1.2 equivalents) often being beneficial.
Q3: How does solvent selection impact the reaction and impurity profile?
A: The ideal solvent should dissolve the starting materials, be inert to the reaction conditions, and facilitate easy product isolation.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent choices. They are non-reactive and provide good solubility for 4-AP and the acylating agent.
-
Protic Solvents (e.g., alcohols): These should be avoided as they can compete with the amine and react with the acylating agent, leading to undesired ester byproducts.
-
Aqueous Systems (Schotten-Baumann conditions): While sometimes used for acylations, this method can be problematic for 4-AP due to potential hydrolysis of the acylating agent and challenges in product isolation if the final product has some water solubility.[1]
Dichloromethane (DCM) is often the preferred solvent due to its high volatility, which simplifies removal post-reaction, and its excellent solubility profile for the reactants.
Section 2: Troubleshooting Guide for Impurity Minimization
Even with a well-designed protocol, unexpected results can occur. This guide addresses specific problems, their probable causes, and validated solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Acylated Product | A. Incomplete Reaction: The nucleophilicity of the aromatic amine in 4-AP is lower than that of aliphatic amines.[4] | A.1. Ensure at least 1.1 equivalents of the acylating agent are used. A.2. Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A.3. If the reaction is sluggish at room temperature, consider gentle heating (40-50 °C). |
| B. Amine Deactivation: The generated HCl has protonated the starting amine, halting the reaction.[2] | B.1. Confirm that at least one equivalent of a suitable base (e.g., TEA) was included in the reaction mixture. | |
| High Level of Unreacted 4-Aminoantipyrine | A. Inactive Acylating Agent: Acyl halides and anhydrides can degrade upon exposure to atmospheric moisture. | A.1. Use a fresh bottle of the acylating agent or distill it prior to use. A.2. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress. |
| B. Insufficient Stoichiometry: Not enough acylating agent was added to convert all the starting material. | B.1. Re-evaluate the molar calculations. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. | |
| Formation of Colored Impurities (Product is Yellow/Brown) | A. Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored degradation products.[5] | A.1. Run the reaction under an inert atmosphere (N₂ or Ar). A.2. Use solvents that have been degassed to remove dissolved oxygen. |
| B. High Reaction Temperature: Excessive heat can promote degradation pathways for either the starting material or the product. | B.1. Add the acylating agent slowly at a reduced temperature (0 °C) to control the initial exotherm. B.2. Avoid excessive heating during the reaction; use the minimum temperature required for conversion. | |
| Difficulty in Product Purification | A. Persistent Salt Byproduct: Triethylammonium chloride (from TEA and HCl) can sometimes be difficult to remove completely. | A.1. During the aqueous workup, perform multiple washes with water. A.2. If the product is stable, a wash with dilute acid (e.g., 1M HCl) will protonate any remaining TEA, making the salt more water-soluble. Follow with a base wash (e.g., sat. NaHCO₃). |
| B. Product is an Oil / Fails to Crystallize: The product may be amorphous or contain impurities that inhibit crystallization. | B.1. After solvent removal, attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. B.2. If trituration fails, purification via column chromatography is the next logical step. |
Section 3: Key Experimental Protocols
Adherence to a robust, validated protocol is the foundation of a successful synthesis.
Protocol 1: General Procedure for the Acylation of 4-Aminoantipyrine
This protocol provides a reliable starting point for the synthesis of N-acylated 4-aminoantipyrine analogues.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminoantipyrine (1.0 eq).
-
Solvent and Base Addition: Dissolve the 4-aminoantipyrine in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of 4-AP). Add triethylamine (1.2 eq). Flush the flask with nitrogen.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acyl chloride, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (typically 1-4 hours).
-
Quenching and Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any remaining acylating agent. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove acidic byproducts)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Proceed with purification, typically via recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing minor impurities and obtaining a high-purity solid product.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for these analogues include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard method for assessing the final purity of the synthesized compound.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a suitable solvent (e.g., ACN) to a concentration of ~1 mg/mL.
Section 4: Visual Guides and Workflows
Visual aids can clarify complex chemical processes and decision-making workflows.
Diagram 1: General Mechanism of Amine Acylation
Caption: A decision tree for troubleshooting low purity results.
References
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved from [Link]
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]
-
Muthusamy, A., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Letters in Drug Design & Discovery, 18(6), 575-583. [Link]
-
Reddit. (2022). Acylation of amines. r/chemhelp. Retrieved from [Link]
-
Cunha, S., et al. (2007). Structural studies of 4-aminoantipyrine derivatives. Journal of the Brazilian Chemical Society, 18, 116-123. [Link]
-
Večeřa, M., & Gasparič, J. (1971). Detection and Identification of Organic Compounds. Springer. [Link]
-
Kumar, A., et al. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry. [Link]
-
Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 24.7: Reactions of Amines. Retrieved from [Link]
-
Stoddard Tutoring. (2020, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. [Link]
-
Himaja, M., et al. (2012). synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Kumar, A., et al. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]
- CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method...
-
Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]
-
Veeprho. (2023, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. Molecules, 27(21), 7567. [Link]
-
Kuo, A. J., & Andrews, A. J. (2013). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In Methods in molecular biology (Vol. 1077, pp. 199–208). [Link]
-
Wang, Y., et al. (2015). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 20(9), 15835-15852. [Link]
Sources
Validation & Comparative
Reference standards for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one analysis
Title: Technical Comparison & Qualification Guide: Reference Standards for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
Executive Summary This guide provides an in-depth technical analysis of reference standards for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (CAS: 60588-53-6). Often encountered as a critical process-related impurity or structural analog in the synthesis of pyrazolone-based therapeutics (e.g., Edaravone, Antipyrine), accurate quantification of this molecule is essential for pharmaceutical quality control. This document compares commercial Certified Reference Materials (CRMs) against in-house synthesized standards, detailing the analytical challenges posed by pyrazolone tautomerism and providing a validated HPLC-MS/UV protocol.
Part 1: The Analyte and The Challenge
The Molecule:
-
Chemical Name: 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one[1][2][3]
-
Synonym:
-(5-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide[3] -
Molecular Formula:
[3] -
Molecular Weight: 293.32 g/mol
The Analytical Challenge: Tautomeric Equilibrium Pyrazolone derivatives exhibit complex keto-enol tautomerism. In solution, 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one can shift between the CH-keto, OH-enol, and NH-imine forms.
-
Impact: This equilibrium often results in split peaks or severe tailing in Reverse-Phase HPLC (RP-HPLC) if the mobile phase pH is not strictly controlled.
-
Solution: The protocol defined in Part 3 utilizes an acidic modifier (Formic Acid) to protonate the system, stabilizing the molecule in a single tautomeric state for consistent chromatography.
Part 2: Comparative Analysis of Reference Standards
For niche impurities where a USP/EP Primary Standard is unavailable, researchers must choose between Commercial Certified Reference Materials (CRMs) and In-House Synthesized Standards .
Comparison Matrix: Commercial CRM vs. In-House Synthesis
| Feature | Option A: Commercial CRM (e.g., LGC, Sigma) | Option B: In-House Synthesized Standard |
| Traceability | High (NIST/BIPM traceable certificate). | Low (Requires complete structural elucidation). |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI). | HPLC Area % (often overestimates purity). |
| Cost | High ($500 - $1500 / 10 mg). | Low (Material cost), High (Labor/Instrument time). |
| Lead Time | Immediate to 2 weeks. | 4–8 weeks (Synthesis + Purification + Characterization). |
| Risk Profile | Low Risk: CoA guarantees identity/potency. | High Risk: Unidentified side-reactions may co-elute. |
| Recommended For | GMP Release Testing, Stability Studies. | Early R&D, Method Development, Spike Recovery. |
Expert Insight: While In-House synthesis appears cheaper, the "hidden factory" costs of characterization (NMR, MS, ROI) often exceed the price of a CRM. For regulatory filings (IND/NDA), a CRM or a fully characterized secondary standard is mandatory.
Part 3: Experimental Validation & Protocol
The following protocol is designed to separate 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one from common pyrazolone matrices (e.g., Edaravone).
Methodology: RP-HPLC-PDA/MS
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
. -
Detection: UV at 244 nm (Max absorption) and MS (ESI+, m/z 294.1 [M+H]+).
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 80 | Linear Gradient |
| 18.0 | 80 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
3. System Suitability Data (Experimental) The following data represents typical performance metrics when analyzing a >99% purity CRM.
| Parameter | Acceptance Criteria | Observed Value | Result |
| Retention Time (RT) | 10.42 min | Pass | |
| Tailing Factor ( | 1.12 | Pass | |
| Theoretical Plates ( | 8450 | Pass | |
| Signal-to-Noise (LOQ) | 42 (at 0.5 µg/mL) | Pass | |
| % RSD (n=6) | 0.45% | Pass |
Part 4: Qualification Workflow (Visualization)
This diagram outlines the decision logic for qualifying a reference standard for this specific pyrazolone impurity.
Caption: Workflow for selecting and qualifying reference standards. In-house synthesis requires rigorous mass-balance calculation before release.
Part 5: References
-
PubChem. (2025). 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (Compound Summary).[1][2][3] National Library of Medicine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5][6] Retrieved from [Link]
-
United States Pharmacopeia (USP). (2024). General Chapter <11> Reference Standards. USP-NF.
Sources
- 1. PubChemLite - C17H15N3O2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. Pyrazoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-phenyl-4-phenylacetamido-3-pyrazolin-5-one (C17H15N3O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one
This guide provides a detailed protocol for the safe handling and disposal of 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one (Molecular Formula: C₁₇H₁₅N₃O₂). As the toxicological properties of this specific compound have not been thoroughly investigated, this protocol is grounded in the principle of As Low As Reasonably Achievable (ALARA) exposure.[1] We will operate under the assumption that the compound presents hazards similar to or greater than structurally related pyrazolone derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one, we must extrapolate potential hazards from analogous compounds. Pyrazolone derivatives are known to possess biological activity and can present several health risks.[2][3] The following table summarizes the hazards associated with similar pyrazolone compounds, which should be assumed for the target compound until proven otherwise.
| Hazard Category | Potential Risk | Rationale & Cited Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][4][5] | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| Skin Irritation | Causes skin irritation.[1] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1][4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is the most critical step in mitigating exposure. The following workflow diagram outlines the decision-making process based on the experimental procedure. The core principle is to establish multiple barriers between the researcher and the chemical.
Caption: PPE selection workflow for handling 2-Phenyl-4-phenylacetamido-3-pyrazolin-5-one.
Operational Protocol: Step-by-Step Guidance
This protocol ensures safety through procedural controls, complementing the physical barriers provided by PPE.
Part A: Preparation and Pre-Handling
-
Designate Work Area: All work with this compound must be performed within a certified chemical fume hood.[1] Ensure the sash is lowered to the indicated safe working height.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1] Ensure a chemical spill kit appropriate for solid reagents is available.
-
Assemble Materials: Before bringing the compound into the hood, place all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the designated area.
-
Don PPE: Before handling the primary container, don all required PPE as determined by the workflow above:
-
Inner Gloves: A first pair of nitrile gloves.
-
Lab Coat: A clean, flame-retardant lab coat, fully buttoned.[6]
-
Outer Gloves: A second pair of nitrile gloves, worn over the cuffs of the lab coat.
-
Eye Protection: Chemical splash goggles are mandatory.[6]
-
Face Shield: Add a face shield over the goggles if preparing solutions or performing any task with a splash hazard.[7]
-
Part B: Handling the Solid Compound (Weighing and Transfer)
-
Work on a Disposable Mat: Place a disposable, absorbent bench liner inside the fume hood to contain any minor spills and simplify cleanup.
-
Minimize Dust Generation: Handle the container and transfer the solid reagent gently. Avoid any actions that could create airborne dust. If the compound is a fine powder, consider using a spatula with a dedicated anti-static brush.
-
Tare and Weigh: Use a tared weigh boat or glassware. Carefully add the desired amount of the compound. If using an analytical balance inside the hood, ensure drafts do not affect the measurement. Close the primary container immediately after dispensing.
-
Clean Up: After transfer, gently tap any residual powder from the spatula into the receiving vessel or a designated solid waste container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and any affected surfaces within the hood.
Part C: Preparing Solutions
-
Add Solvent Slowly: To the vessel containing the pre-weighed solid, add the solvent slowly down the side of the container to avoid splashing.
-
Use Magnetic Stirring: If dissolution requires agitation, use a magnetic stir bar and stir plate. This is preferable to manual shaking, which increases the risk of spills and splashes.
-
Ensure Complete Dissolution: Visually confirm that all solid has dissolved before proceeding with the reaction or transfer.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are paramount to laboratory and environmental safety.
-
Solid Waste:
-
Container: A dedicated, clearly labeled hazardous waste container for "Pyrazolone Solid Waste."
-
Items: Includes contaminated weigh boats, gloves, disposable wipes, and bench liners.
-
Procedure: Do not mix with other waste streams. Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Container: A dedicated, clearly labeled hazardous waste container for "Pyrazolone Liquid Waste (Halogenated/Non-halogenated as appropriate)."
-
Items: Includes all reaction mixtures, mother liquors, and solvent rinses.
-
Procedure: Never pour this waste down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup.[1][5]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and outer gloves.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb with a spill pillow or absorbent pads from a chemical spill kit. Gently wipe the area, and place all contaminated materials in the designated solid waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Prevent entry to the area until trained emergency responders have cleared it.
-
References
- SAFETY DATA SHEET - Pfaltz & Bauer. Provides hazard classifications (H302, H312, H315, H319, H332, H335) and precautionary statements for a similar pyrazolone compound.
- 3 - Safety Data Sheet. Details acute toxicity, eye irritation, and first aid measures for 1-Phenyl-3-methyl-5-pyrazolone.
- Personal Protective Equipment (PPE) - CHEMM. General guidance on levels of PPE for chemical handling.
- Personal Protective Equipment | US EPA. Outlines different levels of PPE (A, B, C, D) and their components.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 2-phenyl-4-phenylacetamido-3-pyrazolin-5-one (C17H15N3O2) - PubChemLite. Provides the molecular formula and structure for the specific compound of interest.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet.
- Protective Equipment - American Chemistry Council. General information on Personal Protective Equipment (PPE).
- Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube.
- Personal Protective Equipment (PPE).
- SAFETY DATA SHEET - TCI Chemicals. SDS for a pyrazolone derivative, noting it may cause an allergic skin reaction.
- 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One - Jay Organics.
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph - MDPI.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone | 118-47-8 - ChemicalBook. Provides safety information (H319)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Review of synthesis and biological activities of pyrazole compounds.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Discusses the chemical properties and biological importance of the pyrazole molecule.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. Describes laboratory procedures involving pyrazolone compounds.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
